molecular formula C21H34O5 B1230203 Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate

Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate

Cat. No.: B1230203
M. Wt: 366.5 g/mol
InChI Key: WNBMQMMGBBWUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D2-methyl ester is a derivative of prostaglandin D2, a bioactive lipid compound involved in various physiological processes. Prostaglandin D2 is synthesized from arachidonic acid and plays a significant role in inflammation, immune responses, and regulation of sleep and pain . The methyl ester derivative is often used in research to study the biological effects and mechanisms of prostaglandin D2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prostaglandin D2-methyl ester typically involves the esterification of prostaglandin D2 with methanol. One common method is the reaction of prostaglandin D2 with methanol in the presence of an acid catalyst such as sulfuric acid or trimethylchlorosilane . The reaction is usually carried out at room temperature, and the product is purified by distillation or chromatography.

Industrial Production Methods

Industrial production of prostaglandin D2-methyl ester may involve more efficient and scalable methods such as microwave-assisted esterification. This method uses microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods . The process can be optimized to produce high yields of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Prostaglandin D2-methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different prostaglandin derivatives.

    Reduction: Reduction reactions can modify the functional groups on the prostaglandin molecule.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prostaglandin D2-methyl ester can yield various hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Prostaglandin D2-methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin D2: The parent compound of prostaglandin D2-methyl ester, involved in similar biological processes.

    Prostaglandin E2: Another prostaglandin with distinct but overlapping roles in inflammation and immune responses.

    Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.

Uniqueness

Prostaglandin D2-methyl ester is unique in its ability to serve as a stable and easily handled derivative of prostaglandin D2. Its methyl ester group enhances its solubility and stability, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBMQMMGBBWUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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